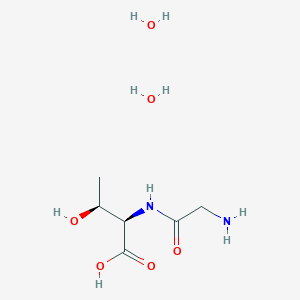

Glycyl-d-threonine dihydrate

Vue d'ensemble

Description

Glycyl-d-threonine dihydrate is a compound with the CAS Number: 74807-44-6 and a molecular weight of 212.2 . Its IUPAC name is (2R,3S)-2-[(aminoacetyl)amino]-3-hydroxybutanoic acid dihydrate .

Molecular Structure Analysis

Glycyl-d-threonine dihydrate is orthorhombic, with space group P 2 1 2 1 2 1, a = 9.6211 (3), b = 10.0313 (2), c = 10.6642 (4) Å, Z = 4 . Crystals were grown from a solution of the racemic mixture glycyl-d, l-threonine .Physical And Chemical Properties Analysis

Glycyl-d-threonine dihydrate has a molecular formula of C6H12N2O4·2H2O and a molecular weight of 212.20 . It is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

Charge Density and Molecular Interactions

Glycyl-d-threonine dihydrate has been studied for its charge density and molecular interactions. Dittrich et al. (2000) used synchrotron data to extract the charge density of glycyl-L-threonine dihydrate, providing insights into the topological properties of the peptide bond in the dipeptide. This research contributes to understanding the electronic properties of atoms and functional groups in peptides (Dittrich et al., 2000). Similarly, Benabicha et al. (2000) investigated the electron density distribution in glycyl-L-threonine dihydrate using single-crystal X-ray diffraction data, offering insights into the experimental electrostatic potential around the molecule (Benabicha et al., 2000).

Metabolic and Biological Studies

In biological studies, Wang et al. (2009) found that mouse embryonic stem cells rely heavily on threonine catabolism, indicating the importance of threonine (and by extension, glycyl-d-threonine dihydrate) in cellular metabolism and embryonic development (Wang et al., 2009). Liu et al. (2018) explored the metabolic modification for improving L-threonine production in Escherichia coli, which is relevant to the industrial production of amino acids and their derivatives (Liu et al., 2018).

Biocatalysis and Synthesis

Baik et al. (2009) developed a bioconversion system for DOPS production using recombinant Escherichia coli expressing L-threonine aldolase, a process relevant for the synthesis of beta-hydroxy amino acids like glycyl-d-threonine dihydrate (Baik et al., 2009).

Theoretical Studies

Yu and Merz (2004) conducted a theoretical study of the electron density distributions of glycyl-L-threonine dihydrate, which helps in understanding the molecular structure and properties at a theoretical level (Yu & Merz, 2004).

Threonine Degradation and Utilization

Darling et al. (2000) and Puiman et al. (2011) investigated threonine degradation and its utilization in different biological systems, providing insights into the metabolic pathways involving threonine-related compounds (Darling et al., 2000), (Puiman et al., 2011).

Enzyme Studies

Vidal et al. (2005) and Edgar (2002) focused on enzyme studies related to threonine, which can be linked to the understanding of glycyl-d-threonine dihydrate's role in enzymatic reactions and biological processes (Vidal et al., 2005), (Edgar, 2002).

Additional Applications and Studies

Additional studies by Gridchin (2016), Wang et al. (2013), Wu et al. (2004), and others provide further insights into the properties and applications of glycyl-d-threonine dihydrate in various scientific fields, ranging from thermodynamic characteristics to its role in health and nutrition (Gridchin, 2016), (Wang et al., 2013), (Wu et al., 2004).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDXCPYYJSKNOU-BZNGOSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-d-threonine dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)

![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)

![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)

![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)

![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)